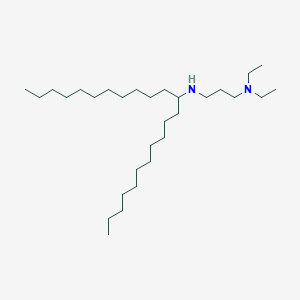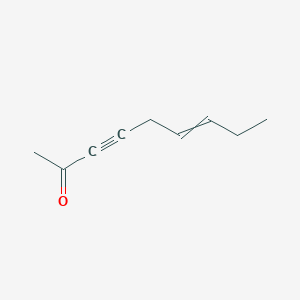
Non-6-EN-3-YN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Non-6-EN-3-YN-2-one is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Non-6-EN-3-YN-2-one can be synthesized through several methods, one of which involves the Bohlmann-Rahtz Pyridine Synthesis. This method includes the condensation of enamines with ethynylketones to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the desired product . Another approach involves a one-pot, three-step process using palladium(II)- and ruthenium(II)-catalysis, which allows for the efficient synthesis of highly substituted enynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and ruthenium is common in these processes to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Non-6-EN-3-YN-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions for these reactions vary but often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
Non-6-EN-3-YN-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Non-6-EN-3-YN-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Non-6-EN-3-YN-2-one include other enynes and alkynes, such as:
- 1-Butyne
- 1-Pentyne
- 1-Hexyne
- 1-Heptyne
- 1-Octyne
- 1-Nonyne
- 1-Decyne
Uniqueness
This compound is unique due to its specific combination of a double bond and a triple bond within the same molecule, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds that may only contain one type of unsaturation.
Propriétés
Numéro CAS |
109987-11-3 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
non-6-en-3-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h4-5H,3,6H2,1-2H3 |
Clé InChI |
LQQCDWWJYBKYPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC#CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
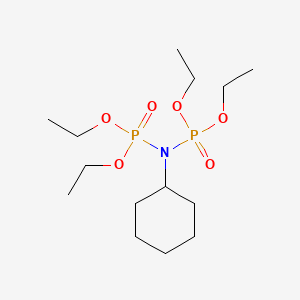
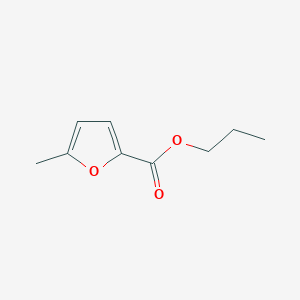
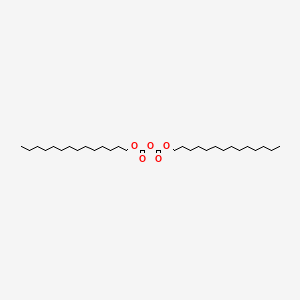
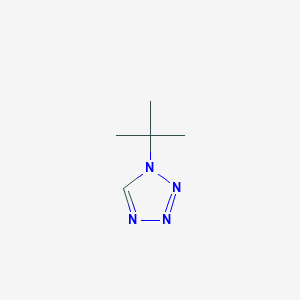


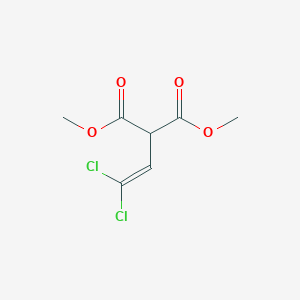
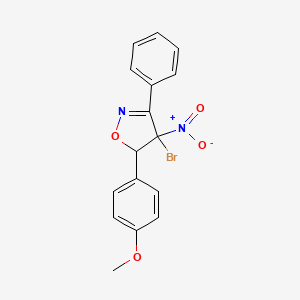
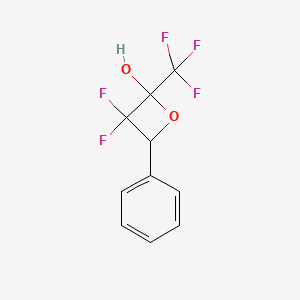
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)
